2-Methoxythiazole-4-carboxylic acid
Overview
Description
2-Methoxythiazole-4-carboxylic acid , also known as 2-Methylthiazole-4-carboxylic acid , is a heterocyclic compound with the empirical formula C5H5NO2S . It is a white solid with a melting point range of 145-150°C . The compound features a thiazole ring substituted with a carboxylic acid group and a methoxy group.
Scientific Research Applications
Chemistry and Derivatives
- 2-Methoxythiazole and its derivatives have been explored for their chemical properties and potential applications. Ganapathi and Kulkarni (1953) studied the orienting influences in the thiazole nucleus, including 2-methoxythiazole, through nitration and bromination processes (Ganapathi & Kulkarni, 1953).
Pharmaceutical Chemistry and Biological Activity
- Schiff bases, including those containing 2-methoxythiazole, have practical applications in pharmaceutical chemistry. Gürbüz et al. (2020) discussed how Schiff bases, particularly those with a biologically active 1,2,4-triazole ring, are significant in developing drugs for various diseases (Gürbüz et al., 2020).
- Synthesized derivatives of 2-methoxythiazole, such as 2-phenylthiazole-4-carboxamide, have shown potential as anticancer agents. Aliabadi et al. (2010) evaluated these derivatives against various human cancer cell lines, finding some promising cytotoxic activities (Aliabadi et al., 2010).
Synthesis and Chemical Transformations
- The synthesis of 2-methoxythiazole derivatives has been a subject of research. Lee et al. (1991) demonstrated the preparation of 2-alkylthio-4,5-dihydro-5-methoxythiazoles via intramolecular cyclization, exploring chemical pathways for creating these compounds (Lee et al., 1991).
Photocleavage and Chemical Properties
- The photocleavage efficiency of compounds with methoxy groups, like 2-methoxythiazole, has been studied. Papageorgiou and Corrie (2000) investigated the impact of electron-donating substituents on photocleavage efficiency, revealing insights into the chemical properties of these compounds (Papageorgiou & Corrie, 2000).
Applications in Material Science
- Thiazole derivatives, including 2-methoxythiazole, have been utilized in material science. Kricheldorf and Thomsen (1992) investigated the use of benzoxazole-based carboxylic acids, related to 2-methoxythiazole-4-carboxylic acid, in the synthesis of thermotropic polyesters, showing their application in advanced materials (Kricheldorf & Thomsen, 1992).
properties
IUPAC Name |
2-methoxy-1,3-thiazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S/c1-9-5-6-3(2-10-5)4(7)8/h2H,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFFUCRUIKBOGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CS1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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